Product packaging for S-Adenosyl-L-methioninamine(Cat. No.:)

S-Adenosyl-L-methioninamine

Cat. No.: B1264319
M. Wt: 356.45 g/mol
InChI Key: ZUNBITIXDCPNSD-LSRJEVITSA-O
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Description

S-Adenosyl-L-methioninamine, also known as decarboxylated S-adenosylmethionine (dcSAM), is a crucial metabolic intermediate in the biosynthesis of polyamines such as spermidine and spermine . This naturally occurring compound is found across living organisms, from bacteria and yeast to plants and humans . Its primary research value lies in its role as an aminopropyl group donor, which is essential for the synthesis of these polyamines that play vital roles in cell growth, proliferation, and differentiation. In biochemical research, this compound is a key reagent for studying radical S-adenosyl-L-methionine (SAM) enzymes . These enzymes catalyze diverse reactions, including the formation of cyclophane bridges in ribosomally synthesized and post-translationally modified peptides (RiPPs), which are often associated with antibiotic activity . Studying the mechanism of these enzymes, including how they recognize peptide substrates and the sequence of modification events, is a significant area of chemical and biochemical research . Researchers can utilize this compound with the confidence of its defined chemical properties: it has a molecular formula of C14H23N6O3S and a molecular weight of 356.44 g/mol . It is identified by CAS Registry Number 22365-13-5 and is classified as a 5'-deoxy-5'-thionucleoside . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24N6O3S+2 B1264319 S-Adenosyl-L-methioninamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H24N6O3S+2

Molecular Weight

356.45 g/mol

IUPAC Name

3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]propylazanium

InChI

InChI=1S/C14H23N6O3S/c1-24(4-2-3-15)5-8-10(21)11(22)14(23-8)20-7-19-9-12(16)17-6-18-13(9)20/h6-8,10-11,14,21-22H,2-5,15H2,1H3,(H2,16,17,18)/q+1/p+1/t8-,10-,11-,14-,24?/m1/s1

InChI Key

ZUNBITIXDCPNSD-LSRJEVITSA-O

Isomeric SMILES

C[S+](CCC[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

C[S+](CCC[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Biosynthesis and Enzymology of S Adenosyl L Methioninamine

Byproducts of Polyamine Synthesis

The synthesis of polyamines such as spermidine (B129725) and spermine (B22157) is a critical cellular process that relies on S-Adenosyl-L-methioninamine, also known as decarboxylated S-adenosylmethionine (dcSAM), as the donor of aminopropyl groups. tandfonline.combiorxiv.orgaging-us.comportlandpress.com This enzymatic reaction, catalyzed by spermidine synthase and spermine synthase, is fundamental for cell growth, differentiation, and survival. aging-us.comfrontiersin.org However, the transfer of the aminopropyl group from this compound to putrescine (to form spermidine) or to spermidine (to form spermine) results in the creation of a significant byproduct: 5'-methylthioadenosine (MTA). biorxiv.orgelsevier.esresearchgate.net

MTA is a sulfur-containing nucleoside that is intrinsically linked to the polyamine biosynthetic pathway. frontiersin.orgontosight.ai Research in various organisms has established that polyamine synthesis is the primary source of cellular MTA. elsevier.esontosight.ai For instance, studies in Saccharomyces cerevisiae have demonstrated that more than 98% of the MTA produced originates as a byproduct of this specific pathway. frontiersin.orgresearchgate.net The generation of MTA is not merely an incidental event; it is a key metabolic node with significant regulatory implications for the cell. nih.gov

The accumulation of MTA is metabolically significant as it acts as a potent inhibitor of the polyamine biosynthetic pathway itself. jcancer.org MTA exerts feedback inhibition, particularly on spermidine synthase and spermine synthase, thereby regulating polyamine levels within the cell. frontiersin.orgnih.gov This inhibitory effect is a crucial homeostatic mechanism that prevents the excessive production of polyamines. jcancer.org The intracellular concentration of MTA can influence a range of cellular processes, including gene expression, proliferation, and apoptosis, partly through its regulation of polyamine synthesis. frontiersin.org

To prevent toxic accumulation and to conserve valuable metabolites, cells have evolved a highly efficient salvage pathway for MTA. elsevier.esnih.gov The methionine salvage pathway recycles MTA back into L-methionine, which can then be converted back into S-adenosyl-L-methionine (SAM), the precursor to this compound. elsevier.esontosight.ainih.gov This pathway is initiated by the enzyme methylthioadenosine phosphorylase (MTAP), which cleaves MTA into adenine (B156593) and 5-methylthioribose-1-phosphate. nih.govwikipedia.org The salvage of MTA is vital for maintaining the cellular pools of methionine and adenine, thus sustaining the interconnected cycles of polyamine synthesis and methylation reactions. nih.gov The entire process underscores a tightly regulated metabolic loop where the byproduct of one reaction becomes a crucial substrate for a regenerative pathway, ensuring cellular homeostasis.

Table 1: Key Molecules in the Formation of Byproducts from this compound

Role in PathwayMolecule NameChemical FormulaFunction/Description
Aminopropyl Donor This compound (dcSAM)C14H21N6O3S+Donates an aminopropyl group for the synthesis of higher polyamines. nih.govpsu.edu
Aminopropyl Acceptor PutrescineC4H12N2Accepts the first aminopropyl group from dcSAM to form spermidine. biorxiv.orgnih.gov
Aminopropyl Acceptor SpermidineC7H19N3Accepts a second aminopropyl group from dcSAM to form spermine. biorxiv.orgelsevier.es
Enzyme Spermidine synthase (SPDS)EC 2.5.1.16Catalyzes the transfer of an aminopropyl group from dcSAM to putrescine. tandfonline.com
Enzyme Spermine synthase (SPMS)EC 2.5.1.22Catalyzes the transfer of an aminopropyl group from dcSAM to spermidine. tandfonline.com
Primary Byproduct 5'-Methylthioadenosine (MTA)C11H15N5O3SFormed after the donation of the aminopropyl group; a key regulatory molecule. elsevier.esontosight.ai
Salvage Enzyme Methylthioadenosine phosphorylase (MTAP)EC 2.4.2.28Initiates the recycling of MTA back into the methionine cycle. nih.govwikipedia.org

Regulatory Mechanisms Governing S Adenosyl L Methioninamine Metabolism

Regulation of S-Adenosylmethionine Decarboxylase (AdoMetDC) Activity

AdoMetDC is a pivotal enzyme in the polyamine biosynthetic pathway, and its activity is subject to rigorous control. This regulation occurs at multiple levels, from the modulation of the enzyme's catalytic efficiency to the control of its expression. These regulatory mechanisms are crucial for maintaining polyamine homeostasis, which is essential for normal cell growth and proliferation.

Allosteric regulation of AdoMetDC provides a rapid and sensitive mechanism to adjust its activity in response to fluctuating levels of polyamines. This form of regulation involves the binding of effector molecules to a site on the enzyme distinct from the active site, leading to conformational changes that alter the enzyme's catalytic properties.

In many eukaryotic organisms, including mammals, the activity of AdoMetDC is significantly enhanced by the diamine putrescine. nih.gov Putrescine acts as an allosteric activator, stimulating two critical stages of the enzyme's function: the autoprocessing of the proenzyme and the decarboxylation of S-adenosylmethionine (AdoMet). nih.gov The binding of putrescine to a specific site on the AdoMetDC enzyme induces a conformational change that promotes the cleavage of the proenzyme into its active α and β subunits. This processing is essential for the formation of the pyruvate (B1213749) prosthetic group required for catalytic activity. acs.org

Furthermore, putrescine binding increases the catalytic efficiency of the mature enzyme. nih.gov This activation is thought to be mediated through long-range electrostatic effects and the precise positioning of active site residues, relayed from the putrescine binding site through a network of hydrogen bonds. nih.gov The putrescine binding pocket is located away from the active site, near the dimer interface of the enzyme, and contains key acidic residues that are crucial for this interaction. nih.gov Mutational studies have identified specific glutamic and aspartic acid residues within this pocket that, when altered, diminish or abolish the stimulatory effect of putrescine. nih.govnih.gov This elegant mechanism ensures that the production of dcAdoMet is directly linked to the availability of its co-substrate for spermidine (B129725) synthesis, putrescine.

Key Residues in Human AdoMetDC Involved in Putrescine-Mediated Activation
ResidueLocationRole in Putrescine ActivationEffect of Mutation
Glu15Putrescine Binding PocketDirect hydrogen bonding with putrescineReduced putrescine binding and activation
Asp174Putrescine Binding PocketDirect hydrogen bonding with putrescineAbolished putrescine binding
Glu178Putrescine Binding PocketWater-mediated hydrogen bonds with putrescineWeakened putrescine binding, no cooperativity, and abolished stimulation of catalytic activity
Glu256Putrescine Binding PocketWater-mediated hydrogen bonds with putrescineWeakened putrescine binding, no cooperativity, and abolished stimulation of catalytic activity

Beyond the immediate allosteric control, the expression of the AdoMetDC gene is tightly regulated at both the transcriptional and post-transcriptional levels. wikipedia.orgnih.gov These mechanisms allow the cell to make longer-term adjustments to AdoMetDC levels in response to sustained changes in polyamine concentrations.

A key feature of AdoMetDC mRNA is the presence of a short upstream open reading frame (uORF) within its 5'-untranslated region (5'-UTR). nih.govnih.govnih.gov This uORF plays a crucial role in the translational control of AdoMetDC synthesis. nih.govnih.gov Under basal conditions, this uORF is translated by scanning ribosomes, which can then lead to either inefficient reinitiation at the downstream main ORF (encoding AdoMetDC) or complete dissociation of the ribosome from the mRNA. nih.govyoutube.com This results in a generally low level of AdoMetDC protein synthesis. nih.govnih.gov

The peptide encoded by the uORF is itself a key regulatory element. nih.govnih.gov The amino acid sequence of this short peptide can sense the intracellular concentration of polyamines. nih.gov When polyamine levels are high, they are thought to interact with the nascent uORF peptide and the ribosome, causing the ribosome to stall at the uORF's termination codon. nih.gov This stalling prevents ribosomes from proceeding to the main ORF, thereby inhibiting the translation of AdoMetDC. nih.gov Conversely, when polyamine levels are low, the ribosome can more efficiently reinitiate translation at the main ORF, leading to increased synthesis of the AdoMetDC enzyme. nih.govnih.gov Mutational analyses that alter the initiation codon or the amino acid sequence of the uORF-encoded peptide have been shown to abolish this polyamine-dependent translational regulation. nih.govnih.gov

The intracellular concentrations of polyamines, particularly spermidine and spermine (B22157), exert a strong negative feedback control on the synthesis of AdoMetDC. nih.govpsu.eduportlandpress.com This feedback loop is a critical component of polyamine homeostasis. High levels of spermidine and spermine lead to a decrease in the synthesis of AdoMetDC, thus reducing the production of dcAdoMet and, consequently, limiting further polyamine synthesis. psu.eduportlandpress.com

This feedback regulation is mediated through multiple mechanisms. As discussed previously, polyamines can inhibit the translation of AdoMetDC mRNA via the uORF. nih.govnih.gov In addition to this translational control, high polyamine levels have been shown to decrease the stability of the AdoMetDC protein, leading to its more rapid degradation. portlandpress.com Conversely, when cellular polyamine levels are depleted, for instance by treatment with inhibitors of polyamine biosynthesis, the synthesis of AdoMetDC is markedly increased. nih.gov This increase is due to both enhanced translation of the AdoMetDC mRNA and stabilization of the enzyme. nih.gov This feedback mechanism ensures that the cell can rapidly upregulate the production of dcAdoMet when polyamines are scarce and shut down its synthesis when they are abundant.

Summary of Polyamine Feedback Regulation on AdoMetDC
Polyamine LevelEffect on AdoMetDC TranslationEffect on AdoMetDC Protein StabilityOverall Effect on AdoMetDC Activity
HighInhibited (via uORF-mediated ribosomal stalling)Decreased (enhanced degradation)Decreased
LowEnhanced (efficient reinitiation at main ORF)Increased (stabilization)Increased

Transcriptional and Post-Transcriptional Control of AdoMetDC Expression

Gene Expression Regulation in Specific Biological Contexts

The expression of genes encoding enzymes crucial for S-Adenosyl-L-methioninamine metabolism, particularly S-adenosylmethionine decarboxylase (AdoMetDC), is tightly regulated and responsive to various biological cues. This regulation ensures that the production of decarboxylated S-adenosylmethionine (dcSAM) is aligned with cellular demands for polyamine synthesis, which is critical for cell growth, differentiation, and stress responses.

Polyamines, the end-products of the pathway initiated by AdoMetDC, exert a potent feedback control on the enzyme. nih.gov Depletion of spermidine, for instance, has been shown to lead to an increased content of AdoMetDC mRNA. core.ac.uk This suggests a transcriptional or post-transcriptional regulatory mechanism sensitive to intracellular polyamine levels. In mammalian cells, this feedback regulation is crucial for maintaining polyamine homeostasis. For example, in L1210 and SV-3T3 cells treated with an inhibitor of polyamine biosynthesis, a significant increase in the amount of AdoMetDC mRNA was observed. core.ac.uk

The regulation of AdoMetDC gene expression is also evident in response to tissue injury and metabolic stress. taylorfrancis.com During periods of regeneration following tissue damage, such as in regenerating rat liver, an elevation in AdoMetDC activity is associated with the onset of cell proliferation. taylorfrancis.com Similarly, in animals recovering from dietary starvation, AdoMetDC activity is stimulated. taylorfrancis.com In plants, the expression of AdoMetDC genes is also responsive to environmental stressors. For example, in cucumber, specific CsSAMDC genes show altered expression in response to salt stress. frontiersin.org Overexpression of certain SAMDC genes in plants has been linked to enhanced tolerance to abiotic stresses like high salinity and cold by modulating polyamine levels and related signaling pathways. frontiersin.org

Furthermore, the metabolic precursor to this compound, S-Adenosyl-L-methionine (SAM), itself plays a role in gene regulation that can indirectly influence the flux towards polyamine synthesis. SAM is a key molecule that differentially regulates the expression of methionine adenosyltransferase (MAT) isoenzymes, MAT1A and MAT2A, which catalyze SAM synthesis. nih.gov In cultured rat hepatocytes, the addition of SAM to the culture medium prevented the decrease in MAT1A expression and the induction of MAT2A expression, thereby helping to maintain the differentiated state of the hepatocyte. nih.gov This regulation of SAM synthesis can, in turn, affect the availability of the substrate for AdoMetDC.

Biological ContextRegulatory Effect on AdoMetDC/Related Gene ExpressionKey Findings
Polyamine DepletionIncreased AdoMetDC mRNADepletion of spermidine leads to a 7-fold increase in AdoMetDC mRNA content in L1210 cells. core.ac.uk
Tissue Regeneration (e.g., rat liver)Stimulated AdoMetDC activityAssociated with the onset of cell proliferation during the regeneration period. taylorfrancis.com
Abiotic Stress (e.g., salt stress in cucumber)Altered CsSAMDC gene expressionSpecific CsSAMDC genes respond to salt stress, and overexpression can enhance salt tolerance. frontiersin.org
Hepatocyte DifferentiationIndirect regulation via SAM levelsSAM maintains the expression of MAT1A, which is crucial for SAM synthesis and subsequent availability for AdoMetDC. nih.gov

Protein Stability and Turnover of AdoMetDC

The cellular activity of S-adenosylmethionine decarboxylase (AdoMetDC) is not only controlled at the level of gene expression but is also significantly regulated by mechanisms that govern its protein stability and turnover. AdoMetDC is an enzyme with a rapid turnover rate, allowing for swift changes in its activity in response to cellular signals.

A notable aspect of AdoMetDC regulation is the stabilization of the enzyme against degradation, which can lead to a marked increase in its activity. nih.gov Studies using a transient expression system in COS cells have shown that high levels of AdoMetDC activity were partly due to a significant stabilization of the enzyme protein. nih.gov This suggests that cellular factors can influence the proteolytic degradation of AdoMetDC, thereby modulating the rate of this compound production.

The enzyme undergoes a unique post-translational modification involving an internal serinolysis reaction. nih.govmdpi.com This autocatalytic cleavage generates the active site pyruvoyl group necessary for its decarboxylation function and results in the formation of two non-identical subunits, alpha and beta, which constitute the active enzyme. wikipedia.org The efficiency of this autoprocessing can be influenced by cellular factors, such as the presence of putrescine in humans, which activates the reaction. nih.gov

The stability of AdoMetDC can also be influenced by its interaction with other proteins. For instance, in Leishmania donovani, a novel protein-protein interaction between spermidine synthase and S-adenosylmethionine decarboxylase has been identified, which may play a role in regulating the stability and function of the enzyme. science.gov

Regulatory MechanismEffect on AdoMetDCKey Research Finding
Stabilization Against DegradationIncreased enzyme activityHigh AdoMetDC activity in transfected COS cells was partly due to marked stabilization of the enzyme. nih.gov
Autocatalytic ProcessingActivation of the enzymeAn internal serinolysis reaction generates the active pyruvoyl cofactor. nih.govmdpi.com
Allosteric Regulation by PutrescineActivation of autoprocessingPutrescine activates the autoprocessing of human AdoMetDC. nih.gov
Protein-Protein InteractionsPotential modulation of stability and functionInteraction with spermidine synthase observed in Leishmania donovani. science.gov

Interplay with S-Adenosyl-L-methionine (SAM) Homeostasis

The metabolism of this compound is intricately linked to the homeostasis of its precursor, S-Adenosyl-L-methionine (SAM). This relationship involves a complex network of regulatory feedback and metabolic flux control that ensures a balanced supply of SAM for various cellular processes, including methylation and polyamine synthesis.

Regulation of SAM Synthesis Enzymes (e.g., MAT)

The synthesis of SAM from methionine and ATP is catalyzed by methionine adenosyltransferase (MAT). The expression of MAT isoenzymes is subject to regulation by SAM itself, creating a feedback loop that helps maintain SAM homeostasis. In the liver, two main genes, MAT1A and MAT2A, encode for different forms of the enzyme. MAT1A is predominantly expressed in the adult liver, while MAT2A is more widely distributed. nih.gov

Research in cultured rat hepatocytes has demonstrated that SAM is a key molecule in differentially regulating the expression of these genes. nih.gov The addition of SAM to the culture medium was found to prevent the typical decline in MAT1A expression and the rise in MAT2A expression that occurs in culture, thereby preserving a more differentiated hepatocyte phenotype. nih.gov This indicates that SAM levels can influence its own synthesis, which in turn affects the availability of the substrate for the production of this compound.

Metabolic Flux Control within the Methionine Cycle

The methionine cycle is a central metabolic pathway that generates SAM. nih.gov The flux of metabolites through this cycle is tightly controlled and is interconnected with other pathways, including polyamine synthesis. mdpi.com The conversion of SAM to this compound by AdoMetDC represents a significant branch point in methionine metabolism, diverting SAM away from methylation reactions. nih.gov

Connections to One-Carbon Metabolism

One-carbon metabolism is a network of interconnected pathways that includes the folate and methionine cycles, and is responsible for the transfer of one-carbon units. nih.govnih.gov This network is fundamental for the synthesis of nucleotides, amino acids, and for methylation reactions. mdpi.com The methionine cycle is a core component of one-carbon metabolism, with SAM being the primary methyl group donor. creative-proteomics.comproteopedia.org

The synthesis of this compound is directly linked to one-carbon metabolism as it utilizes SAM, a key output of this network. nih.gov The metabolic state of one-carbon metabolism, which can be influenced by the availability of nutrients like folate and vitamin B12, can therefore impact the production of this compound. mdpi.com For example, SAM, produced through the one-carbon cycle, links cellular metabolic status to the regulation of gene expression through histone methylation, a process that competes with polyamine synthesis for the SAM pool. plos.orgnih.gov

Regulation of SAM/SAH Ratio

The ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH), often referred to as the methylation index, is a critical indicator of the cell's methylation capacity. healthmatters.io This ratio is under tight homeostatic control. healthmatters.io Following the donation of its methyl group in methylation reactions, SAM is converted to SAH. creative-proteomics.com SAH is a potent inhibitor of most methyltransferases, and its accumulation can significantly reduce methylation activity. creative-proteomics.com

The synthesis of this compound does not produce SAH and therefore does not directly inhibit methyltransferases in the same way. However, by consuming SAM, the polyamine synthesis pathway can indirectly affect the SAM/SAH ratio by reducing the amount of SAM available for methylation reactions. nih.gov A decrease in the SAM/SAH ratio can compromise methylation reactions, and this ratio has been shown to correlate with DNA methylation levels. healthmatters.io Therefore, the regulation of flux through the polyamine pathway is important for maintaining a balanced SAM/SAH ratio and ensuring proper epigenetic regulation and other methylation-dependent cellular functions. nih.govspandidos-publications.com

Regulatory AspectMechanism of Interplay with SAM HomeostasisSignificance
Regulation of MAT EnzymesSAM feedback-regulates the expression of its own synthesis enzymes, MAT1A and MAT2A. nih.govControls the overall rate of SAM production, influencing substrate availability for this compound synthesis.
Metabolic Flux ControlThe polyamine synthesis pathway is a major consumer of SAM, diverting it from the methionine cycle. nih.govBalances the allocation of SAM between methylation and polyamine synthesis.
One-Carbon MetabolismSAM is a key product of one-carbon metabolism, linking nutrient status to this compound production. nih.govIntegrates polyamine synthesis with other essential biosynthetic pathways.
SAM/SAH RatioConsumption of SAM for polyamine synthesis can indirectly influence the SAM/SAH ratio. nih.govAffects the cellular methylation potential and epigenetic regulation.

Advanced Research Perspectives and Methodologies

Structural Biology Approaches to S-Adenosylmethionine Decarboxylase (AdoMetDC)

S-adenosylmethionine decarboxylase (AdoMetDC) is a pivotal enzyme in the biosynthesis of polyamines, catalyzing the conversion of S-adenosylmethionine (AdoMet) to S-adenosyl-L-methioninamine (also known as decarboxylated S-adenosylmethionine or dcAdoMet). acs.org This enzyme is unique as it belongs to a small class of amino acid decarboxylases that utilize a covalently bound pyruvate (B1213749) as a prosthetic group for catalysis. rcsb.org The pyruvoyl group is generated through an autocatalytic self-processing reaction from a proenzyme. nih.govacs.org Given its critical role in cell growth and proliferation, AdoMetDC is a significant target for the development of therapeutic agents against cancer and parasitic diseases. rcsb.orggoogle.com

X-ray crystallography has been an indispensable tool for elucidating the three-dimensional structure of AdoMetDC, providing a framework for understanding its complex mechanism and for designing specific inhibitors. nih.govrcsb.org The structure of human AdoMetDC was first determined at 2.25 Å resolution, revealing a novel αββα sandwich fold and a dimeric quaternary structure. rcsb.orgrcsb.org Each monomer consists of a large α-chain and a small β-chain, which are the products of the proenzyme self-cleavage. rcsb.org

Crystallographic studies have successfully captured various functional states of the enzyme, including the proenzyme, intermediates of the self-processing reaction, and complexes with substrates and inhibitors.

Proenzyme and Processing Intermediates : The structure of the S68A mutant of human AdoMetDC was determined to model the proenzyme state, as this mutation prevents the autocatalytic cleavage necessary for activation. nih.govacs.org This provided insights into the initial steps of the serinolysis reaction. nih.gov Furthermore, the crystal structure of the H243A mutant trapped an ester intermediate of the self-processing reaction, offering clear evidence for the N→O acyl shift mechanism that generates the catalytic pyruvoyl group. nih.gov These structures have illuminated the roles of key residues such as Ser68, Cys82, Ser229, and His243 in the autoprocessing event. nih.govacs.org

Enzyme-Inhibitor Complexes : Numerous crystal structures of AdoMetDC complexed with various competitive and irreversible inhibitors have been solved. rcsb.org These structures show that inhibitors bind in the active site, interacting with conserved residues like Phe7, Phe223, and Glu247. rcsb.org These studies provide a structural basis for inhibitor specificity and have guided the development of more potent therapeutic agents. rcsb.org For instance, the structures of AdoMetDC with inhibitors like methylglyoxal (B44143) bis(guanylhydrazone) (MGBG) and 5'-deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine have been crucial in this regard. rcsb.org

The following table summarizes key crystallographic structures of human AdoMetDC that have contributed to our understanding of the enzyme.

PDB IDDescriptionResolution (Å)Key FindingsCitation
1JENHuman AdoMetDC2.25First structure of the human enzyme, revealing a novel fold and dimeric arrangement. rcsb.org
1MSVHuman AdoMetDC S68A Mutant (Proenzyme model)Not specifiedModels the unprocessed proenzyme, highlighting residues essential for the autocatalytic cleavage. acs.org
1I79Human AdoMetDC with a covalently bound inhibitorNot specifiedElucidates residues important for substrate binding and interaction with covalently bound inhibitors. rcsb.org
Not specifiedHuman AdoMetDC H243A Mutant (Ester intermediate)1.5Trapped the ester intermediate of the self-processing reaction, confirming the N→O acyl shift mechanism. nih.gov

Complementing experimental techniques, computational modeling and molecular dynamics (MD) simulations have provided dynamic insights into the structure, function, and inhibition of AdoMetDC. researchgate.netresearchgate.net These methods are used to construct structural models, screen for potential inhibitors, and study the dynamic behavior of the enzyme and its complexes. researchgate.netjabonline.in

Homology Modeling : For species where the crystal structure is unavailable, such as Leishmania donovani, homology modeling has been used to build a three-dimensional structure of AdoMetDC (LdAdoMetDC). researchgate.netjabonline.in These models, based on known template structures, serve as a basis for further computational studies like virtual screening and docking. researchgate.net

In Silico Screening and Docking : Computational approaches have been instrumental in identifying novel inhibitors of AdoMetDC. researchgate.net High-throughput virtual screening of large compound libraries against the enzyme's active site, followed by docking simulations, can predict the binding affinities and conformations of potential inhibitors. researchgate.netresearchgate.netfrontiersin.org This strategy allows for the efficient identification of lead compounds with new chemical scaffolds for experimental validation. researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations are used to investigate the stability and dynamic behavior of AdoMetDC and its complexes with ligands over time. jabonline.inacs.org By simulating the atomic motions, researchers can assess the stability of docked complexes, analyze conformational changes, and calculate binding free energies using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). researchgate.netjabonline.in For example, 100-nanosecond MD simulations have been performed to confirm the stability of phytochemicals docked into the LdAdoMetDC active site. jabonline.in These simulations provide a deeper understanding of the interactions that stabilize ligand binding. jabonline.innih.gov

Studies on AdoMetDC's conformation and its interactions with ligands have revealed unique structural features that are critical for its function and regulation.

Ligand Conformation : A remarkable finding from crystallographic and modeling studies is that the adenine (B156593) base of substrates and inhibitors binds to the AdoMetDC active site in an unusual syn conformation. acs.orgrcsb.orggoogle.comnih.gov This is noteworthy because, in solution, S-adenosylmethionine typically prefers the lower-energy anti conformation. acs.org The enzyme's active site, with stacking interactions provided by residues like Phe7 and Phe223, specifically stabilizes the syn conformation. acs.orgnih.gov This has led to the hypothesis that designing substrate analogues that intrinsically favor the syn conformation could lead to more potent inhibitors. nih.gov

Putrescine-Induced Activation : The activity of human AdoMetDC is allosterically activated by putrescine, the product of the preceding step in the polyamine pathway. researchgate.net Structural studies have shown that putrescine binds to a buried pocket far from the active site, near the dimer interface. rcsb.orgresearchgate.net This binding site is rich in acidic residues (Asp174, Glu178, Glu256). researchgate.net The binding of putrescine is cooperative and induces a conformational change in the enzyme, which is thought to correctly orient key catalytic residues in the active site, thereby stimulating both the self-processing and decarboxylation reactions. researchgate.net

Autoinhibition in Trypanosomes : In Trypanosoma brucei, AdoMetDC (TbAdoMetDC) is kept in an inactive state through autoinhibition by its own N-terminal sequence. elifesciences.org Activation requires heterodimerization with a catalytically dead paralog called prozyme. elifesciences.org X-ray structures have revealed that this interaction causes a significant conformational change, including a cis-to-trans isomerization of a proline residue, which displaces the inhibitory N-terminal sequence from the active site and activates the enzyme. elifesciences.org

Investigating Metabolic Interconnections and Compartmentalization

The synthesis of this compound is a critical node in cellular metabolism, tightly interconnected with other major pathways that utilize its precursor, S-adenosylmethionine (SAM). Understanding this metabolic cross-talk is essential for a complete picture of its regulation and impact on cellular physiology.

The polyamine biosynthetic pathway is in direct competition with a vast network of transmethylation reactions for their common substrate, SAM. nih.govtandfonline.com SAM is the universal methyl group donor for the methylation of a wide array of molecules, including DNA, RNA, proteins, and lipids. nih.govmhmedical.com

Competition for SAM : The diversion of SAM towards polyamine synthesis, initiated by AdoMetDC, inherently reduces its availability for methylation reactions. tandfonline.com Conversely, high rates of transmethylation can limit the SAM pool available for polyamine production. nih.gov The products of these two pathways, 5'-methylthioadenosine (from polyamine synthesis) and S-adenosylhomocysteine (from transmethylation), are produced in stoichiometric amounts relative to the SAM consumed. nih.gov

Differential Regulation : Studies in mammalian cells have shown that polyamine synthesis and transmethylation are differentially regulated depending on the cell's growth state. nih.gov For instance, during the early stages of cell growth following density arrest, the rate of polyamine synthesis increases and can exceed that of transmethylation. nih.gov As cells enter the exponential growth phase, transmethylation activity often becomes dominant. nih.gov This differential regulation highlights a sophisticated system for partitioning SAM between these two vital cellular functions. nih.gov In Alzheimer's disease, for example, brain tissue shows significant alterations in metabolites related to both the methionine cycle (transmethylation) and polyamine synthesis, suggesting a dysregulation in this metabolic balance. cam.ac.uk

The polyamine pathway is also metabolically linked to the transsulfuration pathway, which channels excess methionine toward the synthesis of other sulfur-containing compounds like cysteine and glutathione (B108866). researchgate.netnih.gov

A Common Precursor : Both pathways originate from the essential amino acid methionine. Methionine is first converted to SAM, which stands at a critical metabolic fork. mhmedical.com One branch leads to polyamine synthesis via AdoMetDC, while another branch, following the donation of its methyl group in transmethylation reactions, yields homocysteine. nih.gov

Homocysteine as a Link : Homocysteine is a key intermediate that connects transmethylation to transsulfuration. It can either be remethylated back to methionine (the methionine salvage pathway) or be irreversibly committed to the transsulfuration pathway, where it is converted to cystathionine (B15957) and then to cysteine. researchgate.netnih.gov Cysteine is a crucial precursor for the synthesis of the major intracellular antioxidant, glutathione. oup.com

Metabolic Flux and Disease : The integration of these pathways means that the rate of polyamine synthesis can influence the flux through the transsulfuration pathway. Altered regulation of these interconnected networks is observed in various diseases. For example, integrated metabolomics and proteomics studies in lung adenocarcinoma have revealed elevated polyamine biosynthesis linked to changes in the SAM/nicotinamide methyl-donor pathway and alterations in pathways related to cysteine and glutathione synthesis derived from transsulfuration. oup.com This highlights how cancer cells adapt these interconnected metabolic networks to support their growth and survival. nih.govoup.com

Links to Radical SAM Enzyme Superfamily Reactions

This compound (dcSAM) itself is not a direct substrate for the radical SAM (S-Adenosyl-L-methionine) enzyme superfamily. Instead, the connection lies with its precursor, S-Adenosyl-L-methionine (SAM). Radical SAM enzymes constitute a vast superfamily that utilizes a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•). nih.govwikipedia.org This radical is a powerful oxidizing agent capable of initiating a wide array of challenging biochemical transformations by abstracting a hydrogen atom from an unactivated C-H bond. nih.govwikipedia.org

The generation of the 5'-dAdo• radical proceeds through an organometallic intermediate known as Ω, where the 5'-deoxyadenosyl group is covalently bonded to the unique iron atom of the [4Fe-4S] cluster. researchgate.netacs.org This intermediate is central to the catalytic mechanism of radical SAM enzymes. researchgate.netacs.org The subsequent homolytic cleavage of the Fe-C5' bond releases the 5'-dAdo• radical, which then initiates substrate-specific reactions. nih.govacs.org

While dcSAM is involved in the biosynthesis of polyamines, which are crucial for cell growth and proliferation, the radical SAM enzymes are involved in a much broader range of metabolic processes. These include cofactor biosynthesis, DNA repair, and the synthesis of antibiotics and other natural products. wikipedia.orgwikipedia.org The chemistry of polyamine synthesis, which utilizes the aminopropyl group from dcSAM, is distinct from the radical-based chemistry of the radical SAM enzymes.

Subcellular Localization of this compound Pathways

The enzymes responsible for the biosynthesis of this compound and its subsequent utilization in polyamine synthesis are primarily localized in the cytoplasm. nih.govuniprot.org

Immunolocalization studies have provided direct evidence for the subcellular location of key enzymes. For instance, S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT), an enzyme that utilizes SAM, has been shown to be a cytosolic enzyme. nih.govnih.gov While not directly part of the dcSAM pathway, the localization of SAM-utilizing enzymes provides insights into the compartmentalization of related metabolic pathways. In snapdragon petals, BAMT is predominantly found in the conical cells of the inner epidermal layer, suggesting that the biosynthesis of certain volatile compounds occurs in specific cell types and is localized to the cytoplasm. nih.govnih.govresearchgate.net

Similarly, S-adenosyl-L-methionine synthetase (SAMS), which catalyzes the formation of SAM from L-methionine and ATP, is also found in the cytoplasm. uniprot.org Given that SAM is the direct precursor for dcSAM, it is logical to infer that the subsequent enzymatic step, the decarboxylation of SAM to form dcSAM by S-adenosylmethionine decarboxylase (SAMDC), also occurs in the cytoplasm. This co-localization ensures an efficient metabolic flux from SAM to polyamines.

Genetic and Molecular Biology Techniques for Pathway Elucidation

Gene Silencing and Overexpression Studies

Gene silencing and overexpression studies have been instrumental in elucidating the role of this compound (dcSAM) in various biological processes, primarily through the manipulation of the key enzyme in its synthesis, S-adenosylmethionine decarboxylase (SAMDC), and its precursor's synthesizing enzyme, S-adenosyl-L-methionine synthetase (SAMS).

Gene Silencing:

Phenotypic Consequences: Silencing of the SAMS gene in tobacco plants resulted in stunted growth and the development of leather-like leaves. nih.gov These plants exhibited very low SAM-S activity and a suppressed transgene mRNA level. nih.gov In Penicillium chrysogenum, RNAi-mediated silencing of the PcSasA gene (encoding AdoMet synthetase) led to reduced levels of AdoMet, S-adenosyl-L-homocysteine (AdoHcy), spermidine (B129725), and penicillin production, while causing the accumulation of a yellow-orange pigment. mdpi.com

Metabolic Impact: Transgenic tobacco plants with suppressed SAM-S activity accumulated L-methionine, which was then converted to the volatile compound methanethiol, giving the plants a characteristic smell. nih.gov Silencing of SAMDC in tobacco (Nicotiana tabacum) resulted in plants with a decreased polyamine biosynthetic rate. frontiersin.org

Gene Expression Regulation: Studies have shown that S-adenosylmethionine can induce gene silencing. For example, it can inhibit myogenin expression and myoblast differentiation by delaying the demethylation of specific CpG sites. researchgate.net Furthermore, SAM treatment can reverse gene expression differences that distinguish liver cancer cells from normal primary liver cells, suggesting a role in epigenetic regulation. nih.gov

Overexpression Studies:

Stress Tolerance: Overexpression of SAMS genes from various organisms has been shown to enhance tolerance to abiotic stresses in plants. For instance, overexpression of a SAMS gene from Pyropia tenera in E. coli conferred increased tolerance to high salinity. plantbreedbio.org Similarly, overexpression of SlSAMS1 in tomato conferred increased tolerance to alkali stress, which was associated with higher polyamine levels, particularly spermidine and spermine (B22157). researchgate.net Overexpression of SAMS in Chlamydomonas reinhardtii led to increased cell growth and lipid accumulation under nitrogen-limited and saline-stress conditions. jmb.or.kr

Altered Phenotypes: In tobacco, overexpression of an Arabidopsis SAMS gene led to two distinct phenotypes: one with yellow-green leaves and high SAM-S activity, and another with the silenced, stunted phenotype described above. nih.gov This highlights the complex regulatory networks that control gene expression.

Metabolic Engineering: Overexpression of the sam2 gene from Saccharomyces cerevisiae in Escherichia coli has been used as a strategy to increase the production of SAM. tandfonline.com

These studies collectively demonstrate that altering the expression of genes in the this compound pathway has profound effects on plant development, stress responses, and secondary metabolism, underscoring the critical role of polyamines and their precursor.

Mutagenesis and Enzyme Engineering

Mutagenesis and enzyme engineering have been employed to investigate and modify enzymes involved in the broader metabolic network connected to this compound, primarily focusing on its precursor, S-Adenosyl-L-methionine (SAM).

Site-Directed Mutagenesis: Site-directed mutagenesis has been utilized to probe the structure-function relationships of enzymes. In the study of the radical SAM enzyme PoyD, which catalyzes epimerizations, mutagenesis experiments helped to identify a critical cysteine residue essential for its catalytic mechanism. acs.org Similarly, variants of the S-adenosyl-l-methionine-dependent uroporphyrinogen III C-methyltransferase (SUMT) were generated through mutagenesis to study its function. uwa.edu.au

Enzyme Engineering for Improved Production: Enzyme engineering strategies have been applied to enhance the production of SAM. For example, a computational protein engineering strategy was used to identify promising sites for site-directed mutagenesis in a halide methyltransferase (HMT) to increase its catalytic activity for SAM synthesis. researchgate.net This resulted in a mutant HMT with significantly higher specific activity. researchgate.net

Directed Evolution and Screening: In Saccharomyces cerevisiae, a combination of mutagenesis techniques, including atmospheric and room temperature plasma-ultraviolet compound mutagenesis, followed by screening with agents like ethionine (an L-methionine analog), has been used to select for mutants with improved SAM productivity. nih.gov

Engineering for Alternative Substrates: Methionine adenosyltransferase (MAT), the enzyme that synthesizes SAM, has been engineered to accept alternative substrates. This approach aims to create bioorthogonal platforms for studying SAM-utilizing enzymes. nih.gov

While direct mutagenesis studies on S-adenosylmethionine decarboxylase (SAMDC) are less frequently reported in the context of pathway elucidation for this compound itself, the principles of mutagenesis and enzyme engineering are highly applicable to understanding its regulation and function.

Omics Approaches (e.g., Transcriptomics, Metabolomics) for Pathway Analysis

Omics approaches, particularly transcriptomics and metabolomics, have provided a systems-level understanding of the metabolic pathways connected to this compound and its precursor, S-Adenosyl-L-methionine (SAM).

Transcriptomics:

Identifying Differentially Expressed Genes: Transcriptomic analysis of liver cancer cells treated with SAM revealed the downregulation of pathways involved in cancer and metastasis. nih.gov In plants, transcriptomic analysis of genetically engineered methionine-rich Arabidopsis seeds showed an upregulation of genes associated with methionine catabolism and usage. oup.com

Understanding Regulatory Networks: In gibel carp, transcriptomic analysis following methionine supplementation identified differentially expressed genes enriched in S-adenosyl-L-methionine transmembrane transporter activity. mdpi.com Comparative transcriptomics in Pichia pastoris has been used to identify gene targets for overexpression to enhance SAM production. nih.gov

Response to Genetic Perturbation: Analysis of the transcriptome in melanoma cells showed that replacing methionine with homocysteine had a significant effect, with methionine adenosyltransferase 2A (MAT2A), which synthesizes SAM, being strongly upregulated. biorxiv.org

Metabolomics:

Identifying Metabolic Perturbations: Untargeted metabolomics has been used to investigate the effects of various treatments on SAM metabolism. For example, treatment of Trypanosoma brucei with the drug AN5568 led to elevated levels of metabolites involved in SAM metabolism. plos.org

Elucidating Metabolic Mechanisms: In Pichia pastoris, untargeted metabolomics combined with metabolic flux analysis revealed that the addition of sodium citrate (B86180) enhances SAM production by upregulating the tricarboxylic acid (TCA) cycle and related pathways. researchgate.netmdpi.com This approach helps to understand the cellular metabolic mechanisms underlying high-yield SAM production. researchgate.netmdpi.com

Biomarker Discovery: this compound has been identified as a primary metabolite present in all living species and has been detected in various foods, suggesting its potential as a biomarker. hmdb.ca

Integrated Omics:

Connecting Gene Expression to Metabolism: The integration of transcriptomic and metabolomic data provides a more comprehensive picture of cellular responses. In a study on methionine supplementation in gibel carp, integrated analysis revealed that differentially expressed genes were enriched in transporter activities, which correlated with metabolomic changes in pathways like ABC transporters. mdpi.com

These omics-based methodologies are powerful tools for dissecting the complex regulatory networks that govern the biosynthesis and utilization of this compound and for identifying strategies to manipulate these pathways for biotechnological purposes.

Biochemical Assays for Enzyme Activity and Metabolite Quantification

A variety of biochemical assays are employed to measure the activity of enzymes in the this compound pathway and to quantify the concentrations of relevant metabolites.

Enzyme Activity Assays:

A primary method for determining the activity of S-adenosylmethionine decarboxylase (SAMDC) involves the use of radiolabeled substrates. nih.govnih.gov The assay measures the release of radiolabeled CO₂ from S-[carboxy-¹⁴C]adenosyl-L-methionine. up.ac.za This method is sensitive and provides a direct measure of the enzyme's catalytic rate. nih.gov The specific activity is typically expressed as the amount of CO₂ produced per unit of time per milligram of protein. up.ac.za

For S-adenosyl-L-methionine synthetase (SAMS), activity assays can be performed by measuring the production of SAM over time. nih.gov The reaction mixture typically includes the enzyme, L-methionine, and ATP. nih.gov The product, SAM, can then be quantified using techniques like HPLC. nih.gov

Metabolite Quantification:

High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of this compound and related metabolites. nih.govthieme-connect.com

Reversed-Phase HPLC: This method, often coupled with UV detection at a wavelength of 254 nm, allows for the separation and quantification of SAM. nih.govthieme-connect.com The use of an ion-pair reagent in the mobile phase can improve the retention and separation of these polar compounds on a reversed-phase column. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is considered the gold standard for the simultaneous quantification of SAM and its demethylated product, S-adenosyl-L-homocysteine (SAH). nih.govmdpi.com Stable-isotope dilution is often employed, where known amounts of isotopically labeled internal standards are added to the samples, allowing for accurate quantification. nih.govmdpi.com This method can be applied to various biological matrices, including plasma, urine, and cell culture media. mdpi.com

Table of Assay Parameters:

Assay TypeAnalyte/EnzymePrincipleDetection Method
Enzyme Activity S-adenosylmethionine decarboxylase (SAMDC)Measures release of ¹⁴CO₂ from S-[carboxy-¹⁴C]adenosyl-L-methionineScintillation counting
Enzyme Activity S-adenosyl-L-methionine synthetase (SAMS)Measures formation of SAM from L-methionine and ATPHPLC-UV
Metabolite Quantification S-Adenosyl-L-methionine (SAM)Chromatographic separationHPLC-UV (254 nm)
Metabolite Quantification SAM and S-adenosyl-L-homocysteine (SAH)Chromatographic separation with mass-based detectionLC-MS/MS

Q & A

Q. What are the key considerations for synthesizing and purifying S-Adenosyl-L-methioninamine in laboratory settings?

Synthesis requires enzymatic or chemoenzymatic methods to preserve stereochemical integrity, as the sulfonium center’s configuration critically impacts reactivity . Purification often involves ion-exchange chromatography or reverse-phase HPLC to separate unstable intermediates. Analytical validation using UV spectroscopy (260 nm for adenine moiety) and mass spectrometry ensures purity. Stability during synthesis is pH-dependent; maintaining solutions at pH 3–4 minimizes degradation .

Q. How can researchers mitigate instability of this compound during experimental workflows?

Instability arises from susceptibility to hydrolysis and oxidation. Store lyophilized forms at –80°C under inert gas (e.g., argon). For aqueous solutions, use acidic buffers (pH 3–4) and avoid repeated freeze-thaw cycles. Degradation products (e.g., methylthioadenosine) should be monitored via HPLC with UV detection .

Q. What standard assays quantify this compound in biological matrices?

Radioenzymatic assays using methyltransferase enzymes (e.g., histamine N-methyltransferase) and 3^3H-labeled methyl groups provide high sensitivity . LC-MS/MS with stable isotope-labeled internal standards (e.g., 13^{13}C-SAMe) is preferred for specificity in complex samples like cell lysates .

Advanced Research Questions

Q. How do radical this compound (SAM) enzymes mechanistically utilize SAMe for catalysis?

Radical SAM enzymes (e.g., DesII) cleave SAMe to generate a 5'-deoxyadenosyl radical, initiating substrate hydrogen abstraction. Mechanistic studies employ fluorinated SAMe analogs (e.g., 5'-fluoro-SAMe) to trap reaction intermediates, analyzed via EPR spectroscopy and X-ray crystallography . Isotope labeling (2^2H, 13^{13}C) of SAMe and substrates further elucidates radical transfer pathways .

Q. What strategies resolve contradictions in reported enzymatic methylation kinetics using SAMe analogs?

Discrepancies arise from analog stereochemistry and enzyme-specific binding. Use chiral HPLC to verify SAMe analog configuration . Kinetic assays (stopped-flow spectroscopy, quench-flow) under anaerobic conditions prevent oxidative interference. Comparative studies with wild-type vs. mutant enzymes (e.g., methionine-binding pocket mutants) clarify steric and electronic effects .

Q. How can SAMe analogs be engineered to study methyltransferase substrate specificity?

Synthetic SAMe analogs with extended methyl groups (e.g., propargyl, allyl) enable "click chemistry" for tracking methyl transfer. For example, propargyl-SAMe reacts with azide-modified substrates for fluorescent tagging. Structural modeling (e.g., molecular docking with Rosetta) predicts analog-enzyme compatibility .

Q. What metabolic engineering approaches enhance SAMe availability in microbial systems?

Overexpress methionine adenosyltransferase (MAT) and downregulate SAMe hydrolase in E. coli or yeast. Use feedback-resistant MAT mutants (e.g., metK mutants) to bypass methionine inhibition. Fermentation optimization (pH 7.5, 30°C, fed-batch methionine supplementation) boosts titers. Monitor intracellular SAMe via LC-MS .

Q. How does SAMe participate in polyamine biosynthesis pathways, and what experimental models validate its role?

SAMe is decarboxylated by SAM decarboxylase to form this compound, a spermidine synthase substrate. Use 14^{14}C-labeled SAMe in Arabidopsis mutants or mammalian cell lines (e.g., CHO-K1) with siRNA knockdowns of spermidine synthase. Metabolomic profiling (GC-MS) tracks polyamine flux .

Methodological Resources

  • Structural Analysis : X-ray crystallography of SAMe-bound methyltransferases (PDB IDs: 3RGK, 4XND) .
  • Analytical Protocols : USP guidelines for SAMe disulfate tosylate quantification via HPLC (Pharmacopeial Forum, 2005) .
  • Synthetic Protocols : Chemoenzymatic synthesis of SAMe analogs using methionine adenosyltransferase variants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.